Triamcinolone
Overview
Description
Triamcinolone is a synthetic glucocorticoid used to treat various inflammatory conditions. It is a corticosteroid that prevents the release of substances in the body that cause inflammation. This compound is used to treat conditions such as allergic disorders, skin conditions, ulcerative colitis, arthritis, lupus, psoriasis, and breathing disorders .
Scientific Research Applications
Triamcinolone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of glucocorticoids.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Widely used in the treatment of inflammatory and autoimmune conditions. .
Industry: Utilized in the formulation of various pharmaceutical products, including creams, ointments, and injections
Mechanism of Action
Target of Action
Triamcinolone, an exogenous synthetic corticosteroid, functions as a high-affinity agonist of the glucocorticoid receptor (GR) . The glucocorticoid receptor is predominantly employed in the treatment of autoimmune disorders encompassing psoriasis, lupus, and rheumatoid arthritis, amongst others .
Mode of Action
This compound interacts with its primary target, the glucocorticoid receptor, leading to anti-inflammatory and immunomodulating properties . It inhibits phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes, which in turn prevents the formation of arachidonic acid . This decreases the expression of cyclooxygenase and lipoxygenase, inhibiting the synthesis of prostaglandins and leukotrienes .
Biochemical Pathways
This compound affects the arachidonic acid pathway. By inhibiting phospholipase A2, it prevents the release of arachidonic acid, a precursor for the synthesis of prostaglandins and leukotrienes . These molecules are key mediators of inflammation, so their reduction leads to decreased inflammation .
Pharmacokinetics
This compound has a bioavailability of over 90% . It is metabolized in the liver and has an elimination half-life of 200-300 minutes in plasma, and up to 36 hours in total . It is excreted in urine (75%) and faeces (25%) .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis and promotion of adipogenesis while impairing chondrogenesis of mesenchymal stem cells (MSCs) . RNA sequencing indicates that this compound modulates the inflammatory response of MSCs , which may have an impact on the immunologic environment where the inflammatory phase is a physiological part of the natural healing process .
Action Environment
Environmental factors such as the presence of inflammation can influence the action of this compound. In the context of inflammation, this compound can modulate the inflammatory response, which is a physiological part of the natural healing process . .
Safety and Hazards
Triamcinolone may weaken your immune system, making it easier for you to get an infection or worsening an infection you already have or have recently had . You should not use this medication if you are allergic to this compound, or if you have a fungal infection anywhere in your body . More detailed information about its safety and hazards can be found in the referenced resources .
Biochemical Analysis
Biochemical Properties
Triamcinolone interacts with corticosteroid-binding globulin or serum albumin, with this compound acetonide being approximately 68% protein bound in plasma . The major metabolite of this compound is 6-beta-hydroxy-triamcinolone .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It is known to inhibit phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes, which in turn prevent the formation of arachidonic acid, decreasing the expression of cyclooxygenase and lipoxygenase, inhibiting synthesis of prostaglandins and leukotrienes .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is mostly bound to corticosteroid-binding globulin or serum albumin .
Temporal Effects in Laboratory Settings
This compound displays a long duration of action and is measured in plasma over an extended period of time . Concentrations drop back to 0 ng/mL by 16 hours at the latest for all three routes of administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, cats using this compound may experience cushingoid effects, polydipsia, polyuria, polyphagia with weight gain, diarrhea, and depression .
Metabolic Pathways
This compound converts to several structures during its metabolism to excretion. This compound acetonide and some metabolites were identified using liquid chromatography coupled to tandem mass spectrometry .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, it has been shown that this compound can be administered into the suprachoroidal space using a hollow microneedle, depositing this compound between the sclera and choroid .
Subcellular Localization
As a glucocorticoid, it is expected to primarily localize in the cytoplasm when inactive and translocate to the nucleus upon activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triamcinolone is synthesized through a series of chemical reactions starting from a steroid nucleusThe reaction conditions typically involve the use of solvents like acetone and methanol, and reagents such as tosic acid and potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves the preparation of this compound acetonide, a more potent derivative. The process includes the crystallization of this compound acetonide from solvents like methanol and acetone. The final product is obtained through filtration and drying .
Chemical Reactions Analysis
Types of Reactions: Triamcinolone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Commonly involves reagents like hydrogen peroxide.
Reduction: Often uses reagents such as sodium borohydride.
Substitution: Typically involves halogenation reactions using reagents like fluorine
Major Products: The major products formed from these reactions include various derivatives of this compound, such as this compound acetonide and this compound hexacetonide .
Comparison with Similar Compounds
Comparison: Triamcinolone is unique due to its intermediate duration of action and its ability to be formulated into various derivatives like this compound acetonide, which has enhanced potency. Compared to prednisolone, this compound has a longer duration of action. Dexamethasone and betamethasone are more potent but have a shorter duration of action .
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FO6/c1-18-6-5-12(24)7-11(18)3-4-13-14-8-15(25)21(28,17(27)10-23)19(14,2)9-16(26)20(13,18)22/h5-7,13-16,23,25-26,28H,3-4,8-10H2,1-2H3/t13-,14-,15+,16-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNANZIMVAIWHM-OBYCQNJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3(C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC43C)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@@]43C)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1040742 | |
Record name | Triamcinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1040742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Triamcinolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014758 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
FINE, WHITE OR SLIGHTLY OFF-WHITE CRYSTALS. SLIGHT, BITTER TASTE; SLIGHT ODOR; PRACTICALLY INSOL IN WATER. SOL IN CHLOROFORM; SLIGHTLY SOL IN ETHER; SPARINGLY SOL IN ALC & METHANOL. HYDRATED FORM MP 145-158 °C; ANHYDROUS FORM MP 170-185 °C /DIACETATE/, WHITE TO CREAM-COLORED CRYSTALLINE POWDER. ODORLESS & TASTELESS TO SLIGHTLY BITTER TASTING; DECOMP @ ABOUT 295 °C. PRACTICALLY INSOL IN WATER; 1 G SOL IN 167 ML METHANOL, LESS THAN 20 ML CHLOROFORM. /HEXACETONIDE/, WHITE TO CREAM-COLORED CRYSTALLINE POWDER. SLIGHT ODOR; PRACTICALLY INSOL IN WATER. VERY SOL IN DEHYDRATED ALC, CHLOROFORM, METHANOL; SLIGHTLY SOL IN ALC; SPARINGLY SOL IN ACETONE & ETHYL ACETATE /ACETONIDE/, 1 G SOL IN 5000 ML WATER, 70 ML PROPYLENE GLYCOL, LESS THAN 20 ML DIMETHYL SULFOXIDE; SLIGHTLY SOL IN ALC & CHLOROFORM, Slightly sol in usual organic solvents; sol in dimethylformamide, In water, 80 mg/L at 25 °C, 8.47e-01 g/L | |
Record name | TRIAMCINOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3194 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Triamcinolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014758 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
7.20X10-15 mm Hg at 25 °C | |
Record name | TRIAMCINOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3194 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Corticosteroids like triamcinolone inhibit phospholipase A2 on cell membranes, preventing the breakdown of lysosomal membranes of leukocytes, which in turn prevent the formation of arachidonic acid, which decrease expression of cyclooxygenase and lipoxygenase, inhibiting synthesis of prostaglandins and leukotrienes. Anti-inflammatory activity occurs via reversal of vascular dilation and reducing permeability, which prevents macrophage and leukocyte migration. Triamcinolone also inhibits nuclear factor kappa-B, which decreases the production of pro-inflammatory signals such as interleukin-6, interleukin-8, and monocyte chemoattractant protein-1., Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/, Corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA (chromatin), and stimulate transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes responsible for the anti-inflammatory effects of topical corticosteroids. These anti-inflammatory effects include inhibition of early processes such as edema, fibrin deposition, capillary dilatation, movement of phagocttes into the area, and phagocytic activities. Later processes, such as capillary production, collagen deposition, and keloid formation also are inhibited by corticosteroids. The overall actions of topical corticosteroids are catabolic. /Corticosteroids (topical)/, The potent anti-inflammatory action may be due to an inhibition of the secretion of growth factors, endothelial activating and other cytokines from lymphocytes, eosinophils, macrophages, fibroblasts, and mast cells. The results are decreased influx of inflammatory cells into the bronchial walls, due in part to inhibition of expression of adhesion molecules on the endothelium and in the tissue. Decreased activation and survival of eosinophils in the lung tissue and a reduction in numbers of mast cells are further effects. Corticosteroids may inhibit release of mediators from basophils and enzymes from macrophages. There is decreased permeability through vasoconstriction and direct inhibition of endothelial cell contradiction. Beta-adrenergic-receptor numbers may be increased, which results in an enhanced response to beta-adrenergic bronchodilators and reduced down-regulation of beta-receptors after prolonged beta-agonist exposure. Inhaled corticosteroids also inhibit mucus secretion in airways, possibly by a direct action on submucosal gland cells and an indirect inhibitory effect caused by the reduction in inflammatory mediators that stimulate mucus secretion. The amount and viscosity of sputum are reduced. /Corticosteroids (inhalation-local/ | |
Record name | Triamcinolone | |
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Record name | TRIAMCINOLONE | |
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Impurities |
9-fluoro-11beta,17-dihydroxy-3,20-dioxopregna-1,4-diene-16alpha,21-diyl diacetate (triamcinolone 16,21-diacetate); 9-fluoro-11beta,16alpha,17-trihydroxy-3,20-dioxopregna-1,4-diene-21-diyl acetate (triamcinolone 21-acetate); 9-fluoro-11beta,17,21-tetrahydroxypregn-4-ene-3,20-dione (pretriamcinolone) | |
Record name | TRIAMCINOLONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3194 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals, FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER; POLYMORPHIC | |
CAS No. |
124-94-7, 51855-44-8 | |
Record name | Triamcinolone | |
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Record name | Triamcinolone [USP:INN:BAN:JAN] | |
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Record name | TRIAMCINOLONE | |
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Record name | Triamcinolone | |
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Melting Point |
269-271 °C, 274 - 278 °C | |
Record name | Triamcinolone | |
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Record name | Triamcinolone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014758 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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